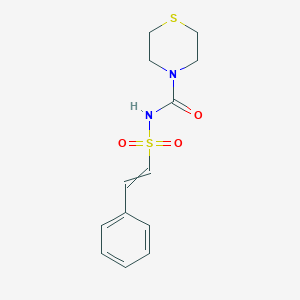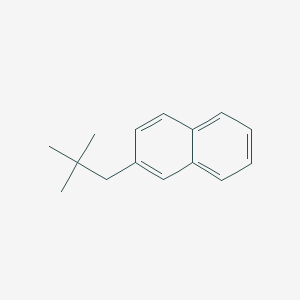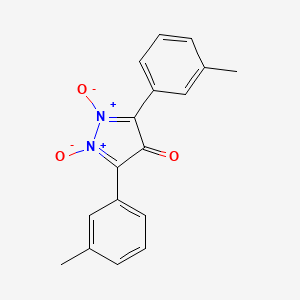
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, 1,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, 1,2-dioxide is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 This compound is known for its unique structure, which includes a pyrazolone core substituted with two 3-methylphenyl groups and an additional dioxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, 1,2-dioxide typically involves the condensation of appropriate hydrazines with diketones, followed by oxidation. One common method includes:
Condensation Reaction: Reacting 3-methylphenylhydrazine with a diketone under acidic conditions to form the pyrazolone core.
Oxidation: Oxidizing the resulting pyrazolone derivative using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or cleavage products.
Reduction: Reduction reactions can convert the dioxide functionality back to the parent pyrazolone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Higher oxides, cleavage products.
Reduction: Parent pyrazolone, partially reduced intermediates.
Substitution: Substituted pyrazolones with various functional groups.
Scientific Research Applications
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, 1,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, 1,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrazol-4-one, 3,5-diphenyl-: Lacks the methyl groups and dioxide functionality.
4H-Pyrazol-4-one, 3,5-bis(4-methylphenyl)-: Similar structure but with different substitution pattern.
4H-Pyrazol-4-one, 3,5-bis(3-chlorophenyl)-: Contains chlorine atoms instead of methyl groups.
Uniqueness
4H-Pyrazol-4-one, 3,5-bis(3-methylphenyl)-, 1,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61572-43-8 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3,5-bis(3-methylphenyl)-1,2-dioxidopyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-3-7-13(9-11)15-17(20)16(19(22)18(15)21)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
SEEXKJPEKNGGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=[N+]([N+](=C(C2=O)C3=CC=CC(=C3)C)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
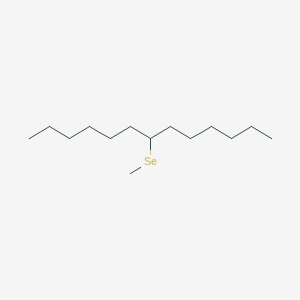

![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
![1,1'-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14568174.png)
stannane](/img/structure/B14568175.png)
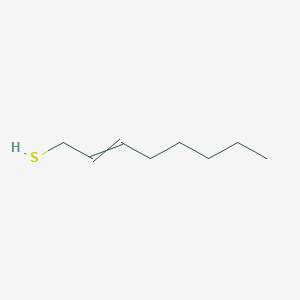
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
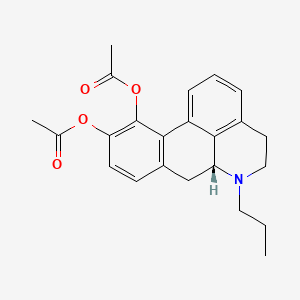

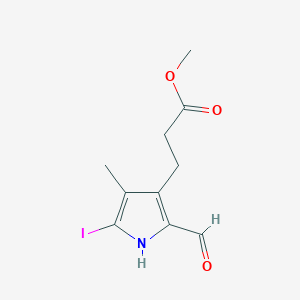
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
